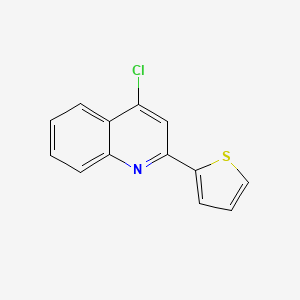

4-Chloro-2-(thiophen-2-yl)quinoline

Beschreibung

Significance of Quinoline-Thiophene Hybrid Structures in Chemical Research

Quinoline (B57606), a bicyclic aromatic nitrogen-containing heterocycle, and thiophene (B33073), a five-membered sulfur-containing aromatic ring, are both privileged structures in medicinal chemistry and materials science. britannica.comresearchgate.net The hybridization of these two scaffolds into a single molecular entity creates novel structures with potentially synergistic or unique properties. researchgate.net Researchers have been actively exploring quinoline-thiophene hybrids for their potential applications, particularly in the development of new therapeutic agents. researchgate.netnih.gov These hybrid molecules are of interest as they can interact with biological targets in novel ways, potentially overcoming challenges such as drug resistance. nih.govnih.gov The combination of the quinoline and thiophene moieties can lead to compounds with enhanced biological activities, such as anticancer and antimicrobial properties. researchgate.netrsc.org

Overview of Heterocyclic Compounds in Advanced Chemical Synthesis and Materials Science

Heterocyclic compounds form the largest and most diverse family of organic compounds. msu.edu Their unique structures and reactivity make them indispensable building blocks in advanced chemical synthesis. youtube.comtaylorandfrancis.com In materials science, the incorporation of heterocyclic units into polymers and other materials can impart desirable electronic and optical properties. msu.edumdpi.com For instance, polymers containing thiophene units have shown promise as organic conductors and in photovoltaic applications. msu.edu The versatility of heterocyclic compounds allows for the fine-tuning of material properties through synthetic modifications, leading to the development of advanced materials with tailored functionalities. mdpi.com

Rationale for Investigating Substituted Quinoline Architectures

The quinoline scaffold is a versatile platform for chemical modification, and the introduction of various substituents can significantly influence its physical, chemical, and biological properties. researchgate.netrsc.org The investigation of substituted quinoline architectures is driven by the desire to develop new molecules with specific functions. For example, substitutions at different positions on the quinoline ring have been shown to modulate anticancer activity. researchgate.netrsc.org The nature and position of the substituent can affect the molecule's ability to interact with biological targets, such as enzymes or DNA. researchgate.netresearchgate.net Therefore, the systematic synthesis and evaluation of substituted quinoline derivatives are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. rsc.org

Contextualizing 4-Chloro-2-(thiophen-2-yl)quinoline within Known Quinoline Derivatives

This compound belongs to the family of 2-substituted quinolines, where a thiophene ring is attached at the 2-position, and a chlorine atom is present at the 4-position. The 4-chloro substituent is a key feature, as the chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at this position. nih.gov This synthetic versatility makes 4-chloroquinolines valuable intermediates in the synthesis of more complex quinoline derivatives. nih.govprepchem.comgoogle.com The presence of the thiophene ring at the 2-position is also significant, as aryl substituents at this position have been shown to influence the biological activity of quinoline compounds. rsc.org The combination of these structural features places this compound as a promising candidate for further chemical exploration and development.

Chemical and Physical Properties

The specific properties of this compound are crucial for its handling, reactivity, and potential applications. Below is a table summarizing some of its key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNS | bldpharm.com |

| CAS Number | 954225-95-7 | molaid.com |

| Molecular Weight | 245.73 g/mol | N/A |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

| Solubility | N/A | N/A |

Synthesis and Reactivity

The synthesis of 4-chloro-2-arylquinolines, the class of compounds to which this compound belongs, can be achieved through various synthetic routes. One common approach involves the reaction of 1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (B11740024) with triphosgene (B27547) and iron(III) chloride hexahydrate in methanol. molaid.com

The reactivity of this compound is largely dictated by the presence of the chloro group at the 4-position of the quinoline ring. This position is susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse range of 4-substituted-2-(thiophen-2-yl)quinoline derivatives.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-thiophen-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSRYYHLLCVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647947 | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-95-7, 332181-86-9 | |

| Record name | 4-Chloro-2-(2-thienyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Thiophen 2 Yl Quinoline and Analogous Structures

Historical and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a focus of organic chemists for over a century. This has led to the development of a rich variety of synthetic methods, from traditional condensation reactions to more modern multicomponent strategies.

Classical Condensation Reactions

Several named reactions form the historical foundation of quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization and aromatization.

| Reaction Name | Description | Key Reactants |

| Skraup Synthesis | Aniline (B41778) is heated with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. tutorsglobe.comiipseries.orgnih.gov The reaction is often vigorous and exothermic. tutorsglobe.com | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid |

| Friedländer Synthesis | This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. tutorsglobe.comnih.gov A major challenge is the instability of 2-aminobenzaldehyde. tutorsglobe.com | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org It is a common route to 2- and 4-substituted quinolines. nih.gov | Aniline, α,β-Unsaturated carbonyl compound, Acid catalyst |

| Combes Synthesis | In this reaction, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines. iipseries.org | Aniline, β-Diketone, Acid catalyst |

| Pfitzinger Reaction | A modification of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. tutorsglobe.comiipseries.org | Isatin, Carbonyl compound, Base |

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low yields. nih.gov

Multicomponent Reaction Strategies

In recent years, multicomponent reactions (MCRs) have gained prominence as an efficient and versatile tool for synthesizing quinoline derivatives. rsc.orgrsc.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and synthetic efficiency. rsc.orgrsc.orgiicbe.org This approach enables the creation of diverse quinoline scaffolds by varying the starting components. rsc.orgrsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to quinoline synthesis. rsc.orgrsc.org These reactions can be catalyzed by various agents, including copper catalysts and Lewis acids like bismuth(III) triflate. rsc.orgresearchgate.net

Targeted Synthesis of 2-Substituted Quinoline Derivatives

The introduction of specific substituents at the C-2 position of the quinoline ring is crucial for tailoring the properties of the final compound. For 4-Chloro-2-(thiophen-2-yl)quinoline, this involves the incorporation of a thiophene (B33073) ring.

Introduction of Aryl/Heteroaryl Moieties at C-2 of the Quinoline Ring

Various strategies have been developed to introduce aryl and heteroaryl groups at the C-2 position of the quinoline nucleus. One approach involves the reaction of 2-aminobenzyl alcohols with methyl ketones. researchgate.net Another method is the AlCl₃-induced heteroarylation. nih.gov Additionally, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. Furthermore, iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with Grignard reagents have proven effective. organic-chemistry.org

C-C Coupling Reactions for Thiophene Integration

The integration of a thiophene ring onto another molecular scaffold is often achieved through C-C cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction, is a particularly efficient method for installing thiophene rings into π-conjugated systems with high efficiency and good functional-group compatibility. rsc.org Thiophene can also participate in other coupling reactions like the Stille coupling. numberanalytics.com These methods are instrumental in forming the C-C bond between the quinoline and thiophene rings.

Strategies for Chloro-Substitution at the C-4 Position of the Quinoline Ring

The final key structural feature of the target molecule is the chlorine atom at the C-4 position. This is typically introduced through chlorination of a pre-formed quinoline or quinolinone precursor.

The conversion of a 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4(1H)-one) to a 4-chloroquinoline (B167314) is a common and effective strategy. This transformation can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, 2-phenylquinazolin-4(3H)-one can be converted to 4-chloro-2-phenylquinazoline (B1330423) using thionyl chloride in the presence of dimethylformamide. prepchem.com Similarly, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently reacted. mdpi.com

The reactivity of the quinoline ring itself influences the position of substitution. The C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group like chlorine is present. tandfonline.com The electronegative nitrogen atom in the quinoline ring creates fractional positive charges at the C2 and C4 positions, making them susceptible to nucleophilic attack. tandfonline.com The synthesis of 4-chloro-2,6-dimethylquinoline (B3031691) has also been reported. researchgate.net Furthermore, the synthesis of various chlorinated quinolines has been achieved through an aza-Diels–Alder approach. rsc.org

The synthesis of functionalized quinolines, including those with chloro-substituents, can also be achieved through the magnesiation of chloroquinolines followed by reaction with various electrophiles. durham.ac.uk

Halogenation Techniques

Halogenation of the quinoline scaffold is a fundamental process for introducing functional handles that can be further elaborated. A metal-free protocol has been developed for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org This method is operationally simple, proceeds under an air atmosphere at room temperature, and utilizes the economical trihaloisocyanuric acid as the halogen source. rsc.org Notably, it exhibits high generality for various 8-substituted quinolines, including phosphoramidates, tertiary amides, and alkoxy quinolines, affording the C5-halogenated products with high regioselectivity and in good to excellent yields. rsc.org

Another efficient method for the C5-selective halogenation of quinoline derivatives employs readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water. rsc.org This approach is advantageous due to its metal-free conditions, lack of need for additional oxidants or additives, broad substrate scope, and short reaction times. rsc.org

For the specific synthesis of brominated quinolines, a copper-promoted C5-bromination of 8-aminoquinoline (B160924) amides has been reported. researchgate.net This reaction proceeds effectively in dimethyl sulfoxide (B87167) (DMSO) under air, using alkyl bromides as the bromine source without the need for external oxidants. researchgate.net

Chloro-Substitution of Hydroxyquinolines

The conversion of hydroxyquinolines to their chloro-derivatives is a key transformation in the synthesis of various quinoline-based compounds. For instance, 4-hydroxy-8-methylquinolin-2(1H)-one can be chlorinated using a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline. mdpi.com Subsequent acid hydrolysis of this dichloro derivative provides 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

The chlorination of 8-hydroxyquinoline (B1678124) itself has been achieved using sodium hypochlorite (B82951) in concentrated hydrochloric acid. sciencemadness.org This reaction can lead to a mixture of 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline. sciencemadness.org Furthermore, a flavin-dependent halogenase, Rdc2, has been utilized for the specific chlorination of various hydroxyquinolines. usu.edu This enzymatic method offers a green alternative for the synthesis of chlorohydroxyquinolines, with the chlorination occurring specifically at the position ortho to the hydroxyl group. usu.edu For example, 3-hydroxyquinoline (B51751) is chlorinated at the C4 position, and 5-hydroxyquinoline (B119867) is chlorinated at the C6 position. usu.edu

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for quinoline synthesis, incorporating principles of green chemistry and employing novel catalytic systems.

Metal-Catalyzed Reaction Systems (e.g., Fe, Rh, Ni)

Metal-catalyzed reactions have emerged as powerful tools for the construction of the quinoline core and its derivatives.

Iron (Fe) Catalysis: Iron, being an earth-abundant and inexpensive metal, has garnered significant attention. Iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce a library of substituted quinolines in high yields. rsc.org This method is advantageous for its use of commercially available starting materials and aerobic reaction conditions. rsc.org Another iron-catalyzed approach involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, providing quinolines with high yields and good functional group tolerance. rsc.org A highly efficient single-atom iron catalyst has also been developed for the acceptorless dehydrogenative coupling in quinoline synthesis, outperforming many homogeneous and nanocatalyst systems. acs.orgorganic-chemistry.org This catalyst demonstrates high turnover numbers and is effective for synthesizing various functionalized quinolines from different amino alcohols and ketones or alcohols. acs.org

Rhodium (Rh) Catalysis: Rhodium catalysts have been employed for the regioselective functionalization of quinolines. A Rh(III)-catalyzed C(7)–H alkylation of 8-aminoquinolines has been developed for the synthesis of angular pyrroloquinolines, showing good tolerance to various functional groups. acs.org Another Rh(III)-catalyzed protocol facilitates the C(8)–H activation of 2-substituted quinolines to synthesize 3-hydroxyquinolin-8-yl propanoates. acs.org

Nickel (Ni) Catalysis: Nickel catalysts offer an economical and efficient alternative for quinoline synthesis. A nickel-catalyzed synthesis of quinolines and quinoxalines via double dehydrogenative coupling operates at mild temperatures. researchgate.netacs.org This system allows for the easy regeneration of the catalyst under aerobic conditions. researchgate.netacs.org Polysubstituted quinolines have also been synthesized from α-aminoaryl alcohols and ketones or secondary alcohols using an inexpensive and easy-to-handle nickel(II) catalyst. nih.gov Nickel nanoparticles have been utilized in the Hantzsch condensation for the solvent-free synthesis of polyhydroquinolines. nih.gov

Table 1: Overview of Metal-Catalyzed Quinoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| Iron(III) chloride | Domino Reaction | Anilines, Aldehydes, Nitroalkanes | One-pot, three-component, aerobic conditions. | rsc.org |

| Single-Atom Iron | Acceptorless Dehydrogenative Coupling | Amino alcohols, Ketones/Alcohols | High efficiency, high turnover numbers. | acs.orgorganic-chemistry.org |

| Rh(III) | C(7)–H Alkylation | 8-Aminoquinolines, Diazo esters | Regioselective, good functional group tolerance. | acs.org |

| Rh(III) | C(8)–H Activation | 2-Substituted quinolines, Acrylates | Synthesis of 3-hydroxyquinolin-8-yl propanoates. | acs.org |

| Nickel(II) | Dehydrogenative Coupling | 2-Aminobenzyl alcohol, 1-Phenylethanol | Mild conditions, catalyst regeneration. | researchgate.netacs.org |

| Nickel Nanoparticles | Hantzsch Condensation | Aldehydes, Dimedone, Ethyl acetoacetate | Solvent-free, high yields. | nih.gov |

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ijpsjournal.comtandfonline.com This includes the use of environmentally benign solvents, energy-efficient techniques, and biocatalysis. ijpsjournal.comresearchgate.net

Biocatalysis: Enzymatic strategies offer a green and highly selective approach to quinoline synthesis. Monoamine oxidase (MAO-N) has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.orgacs.org This biocatalytic aromatization provides good yields and can be performed on a preparative scale. acs.org

Formic Acid Catalysis: Formic acid has been utilized as a versatile and environmentally friendly catalyst and hydrogen source in quinoline synthesis. ijpsjournal.com Cobalt-catalyzed transfer hydrogenation of quinolines using formic acid has been achieved under mild conditions. rsc.org Mechanistic studies have investigated the role of formic acid in the transfer hydrogenation of quinoline catalyzed by cobalt complexes. acs.org

Microwave/Ultrasound Assistance: Microwave and ultrasound irradiation have been employed to accelerate reaction rates, improve yields, and reduce energy consumption in quinoline synthesis. ijpsjournal.comnih.gov Microwave-assisted Friedländer synthesis has been optimized to be a rapid and efficient green methodology. nih.govcam.ac.uk This method uses neat acetic acid as both a solvent and catalyst, achieving excellent yields in a short time. nih.gov Ultrasound-assisted synthesis has been used for the preparation of various quinoline derivatives, including piperidinyl-quinoline acylhydrazones and hybrid quinoline-imidazole derivatives, often with significant reductions in reaction time and solvent usage. rsc.orgmdpi.comnih.govnih.govresearchgate.net

Table 2: Green Synthetic Approaches for Quinoline Derivatives

| Green Approach | Catalyst/Mediator | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Monoamine oxidase (MAO-N) | High selectivity, mild conditions. | Aromatization of tetrahydroquinolines. | acs.orgacs.org |

| Formic Acid Catalysis | Cobalt complexes | Use of a green hydrogen source. | Transfer hydrogenation of quinolines. | rsc.org |

| Microwave Assistance | Acetic acid | Rapid reaction times, high yields. | Friedländer quinoline synthesis. | nih.govcam.ac.uk |

| Ultrasound Assistance | SnCl₂·2H₂O | Reduced reaction times, green solvent (water). | Synthesis of 2-substituted quinolines. | nih.gov |

Spectroscopic and Structural Characterization of 4 Chloro 2 Thiophen 2 Yl Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. tsijournals.com For 4-Chloro-2-(thiophen-2-yl)quinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of nearby atoms and the effects of aromatic ring currents.

In the ¹H NMR spectrum, the protons on the quinoline (B57606) and thiophene (B33073) rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the thiophene ring will exhibit characteristic coupling constants, as will the protons on the benzo portion of the quinoline core. The isolated singlet for the H3 proton on the quinoline ring is a key identifying feature.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. Quaternary carbons, such as C2, C4, and the bridgehead carbons of the quinoline system, can be identified, often by their lower intensity due to longer relaxation times. memphis.edu The chemical shifts are indicative of the carbon's hybridization and proximity to heteroatoms like nitrogen and chlorine. organicchemistrydata.org Computational studies on related quinoline derivatives have shown good correlation between theoretical and experimental chemical shift values. tsijournals.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on values for analogous compounds). rsc.orgrsc.org

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline Ring | ||

| 3 | ~8.0 (s, 1H) | ~120 |

| 4 | - | ~143 |

| 5 | ~7.8 (d, 1H) | ~129 |

| 6 | ~7.6 (t, 1H) | ~128 |

| 7 | ~7.8 (t, 1H) | ~131 |

| 8 | ~8.2 (d, 1H) | ~125 |

| 4a | - | ~125 |

| 8a | - | ~149 |

| Thiophene Ring | ||

| 2' | - | ~158 |

| 3' | ~7.6 (d, 1H) | ~129 |

| 4' | ~7.2 (t, 1H) | ~128 |

| 5' | ~7.9 (d, 1H) | ~130 |

| Attached Groups | ||

| C2-Quinoline | - | ~158 |

| C4-Quinoline | - | ~143 |

s = singlet, d = doublet, t = triplet

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. memphis.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between H5, H6, H7, and H8 on the quinoline ring, and between H3', H4', and H5' on the thiophene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons.

ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For this molecule, a NOESY spectrum could show through-space correlation between the H3 proton of the quinoline and the H3' proton of the thiophene ring, providing information about the preferred rotational conformation (torsional angle) between the two rings in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula, C₁₃H₈ClNS, by distinguishing it from other formulas with the same nominal mass. rsc.org

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation of quinoline derivatives often involves the loss of hydrogen cyanide (HCN) from the quinoline ring system. mcmaster.cachempap.org Other expected fragmentations for this compound would include the loss of a chlorine radical (•Cl) and cleavage of the thiophene ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| 257/259 | [C₁₃H₈ClNS]⁺˙ | Molecular ion (M⁺˙), showing isotopic pattern for one chlorine atom. |

| 222 | [C₁₃H₈NS]⁺ | [M - Cl]⁺ |

| 195 | [C₁₂H₇S]⁺ | [M - Cl - HCN]⁺ |

| 178 | [C₁₁H₆NCl]⁺˙ | Loss of C₂H₂S from thiophene ring. |

| 128 | [C₉H₆N]⁺ | Quinoline fragment from cleavage of C-S bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. dergipark.org.tr The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |

| 3100–3000 | C-H stretching | Aromatic C-H (Quinoline and Thiophene) chegg.com |

| 1620–1580 | C=N stretching | Quinoline ring dergipark.org.tr |

| 1590–1450 | C=C stretching | Aromatic rings (Quinoline and Thiophene) astrochem.org |

| ~1430 | C-S stretching | Thiophene ring |

| 1100-1000 | C-Cl stretching | Aryl-Chloride |

| 850–750 | C-H out-of-plane bending | Aromatic ring substitution patterns astrochem.org |

The spectrum for quinoline itself shows prominent features for aromatic C-H stretching above 3000 cm⁻¹ and a series of sharp peaks for C=C and C=N stretching and C-H bending in the 1620-600 cm⁻¹ fingerprint region. chegg.comnih.gov The presence of the thiophene and chloro-substituents will add complexity to this region, with specific bands corresponding to C-S and C-Cl vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated π-system. Quinoline and its derivatives are known to exhibit multiple strong absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net The spectrum of quinoline in a non-polar solvent typically shows distinct bands around 275 nm and 310 nm.

The structure of this compound features an extended conjugated system encompassing both the quinoline and thiophene rings. This extensive conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. researchgate.net Additionally, the presence of non-bonding electrons on the nitrogen and sulfur atoms allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of each atom.

While a public crystal structure for this compound was not found, analysis of related structures provides insight into the data that would be obtained. weizmann.ac.ilresearchgate.netresearchgate.net A crystallographic study would definitively confirm the molecule's connectivity and provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the quinoline and thiophene rings.

Torsional Angles: Critically, this would define the dihedral angle between the planes of the quinoline and thiophene rings, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, revealing any non-covalent interactions such as π-π stacking or halogen bonding that govern the solid-state architecture. redalyc.org

Theoretical and Computational Investigations of 4 Chloro 2 Thiophen 2 Yl Quinoline

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool used to investigate the electronic properties and geometric structure of molecules. For 4-Chloro-2-(thiophen-2-yl)quinoline, these calculations provide fundamental insights into its reactivity and stability.

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

A hypothetical data table for the electronic properties of this compound, based on typical values for similar compounds, is presented below.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These values are illustrative and would require specific DFT calculations for validation.

Molecular Geometry Optimization and Vibrational Frequency Analysis

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the relative orientation of the quinoline (B57606) and thiophene (B33073) rings.

Subsequent to geometry optimization, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. This theoretical spectrum can be compared with experimental spectra to confirm the molecular structure. No specific vibrational frequency data for this compound has been found in the public domain.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Interaction Prediction for Potential Biological Targets

Given the diverse biological activities of quinoline derivatives, this compound could potentially interact with a range of protein targets. Molecular docking studies can be used to screen this compound against various protein structures to identify potential biological targets. For instance, quinoline derivatives have been investigated as inhibitors of enzymes such as kinases, topoisomerases, and proteases, as well as receptors like Toll-like receptors (TLRs). A recent study highlighted N-quinoline-N'-(thiophen-2-yl)thiourea analogs as potential agonists for TLR1/2, suggesting that the quinoline-thiophene scaffold may be relevant for immunomodulatory targets.

Binding Affinity and Orientation Analysis in Active Sites

Once a potential protein target is identified, molecular docking can provide detailed information about the binding affinity and the specific interactions between this compound and the amino acid residues in the protein's active site. The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction. The analysis of the binding orientation reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-protein complex.

A hypothetical molecular docking result for this compound against a putative kinase target is shown below.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Val23, Ala45, Leu87 | Hydrophobic |

| Kinase X | -8.5 | Lys33 | Hydrogen Bond |

| Kinase X | -8.5 | Phe90 | Pi-Pi Stacking |

Note: This data is for illustrative purposes and is not based on published experimental results.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a QSAR study involving this compound, a dataset of structurally related quinoline derivatives with their experimentally determined biological activities against a specific target would be required. Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. While general QSAR studies have been conducted on quinoline derivatives for various biological activities, a specific QSAR model that includes and provides predictive data for this compound is not currently available in the literature.

Derivation of Descriptors from Chemical Structure

The chemical structure of a molecule is a rich source of information that can be translated into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties, and they form the foundation of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to characterize its physicochemical properties.

These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most basic descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe the connectivity of atoms, and counts of specific functional groups or structural fragments.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to its shape, size, and steric properties.

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), solubility, and polar surface area, which are crucial for understanding a molecule's pharmacokinetic behavior.

A representative set of calculated physicochemical properties for a compound with a similar core structure, 4-chloro-2-phenylquinoline, is presented in the table below to illustrate the types of descriptors that are typically derived. nih.gov

| Descriptor | Value |

|---|---|

| Molecular Weight | 239.70 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 239.0501770 Da |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 17 |

These descriptors serve as the independent variables in predictive modeling, allowing researchers to build mathematical models that correlate the chemical structure with biological activity or other properties of interest.

Predictive Modeling of Biological Responses

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug discovery. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. asianpubs.org By establishing a statistically significant correlation between molecular descriptors and a measured biological response, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Collection: A series of quinoline derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to develop a mathematical model that best correlates the descriptors with the biological activity. asianpubs.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, the general form of such a model for a series of quinoline derivatives might look like the following hypothetical example, which illustrates how different descriptors can contribute to the predicted activity:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + ...*

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity.

c0, c1, c2, c3... are the regression coefficients determined from the model fitting.

Descriptor 1, 2, 3... are the selected molecular descriptors.

The table below presents a hypothetical QSAR model for a series of quinoline derivatives, illustrating the types of descriptors that might be found to be important for predicting biological activity.

| Model Term | Coefficient | Descriptor Type | Interpretation |

|---|---|---|---|

| Constant | 5.20 | - | Baseline activity |

| XLogP | 0.35 | Physicochemical | Increased lipophilicity is positively correlated with activity. |

| Topological Polar Surface Area | -0.02 | Physicochemical | Increased polarity is negatively correlated with activity. |

| Number of Aromatic Rings | 0.15 | 2D | A greater number of aromatic rings is beneficial for activity. |

Such models can guide the design of new derivatives of this compound with potentially enhanced biological activity.

In silico ADMET Studies for Pharmacokinetic Profiling

In addition to its biological activity, the pharmacokinetic properties of a compound are a critical determinant of its potential as a drug. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). In silico ADMET studies use computational models to predict these properties, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.netnih.gov

For this compound, a variety of ADMET properties can be predicted using commercially available software or web-based tools. These predictions are based on models that have been trained on large datasets of compounds with experimentally determined ADMET properties.

Key ADMET parameters that are typically evaluated include:

Absorption: Prediction of properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

Distribution: Prediction of properties like plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: Prediction of the compound's potential to be metabolized by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism.

Excretion: Prediction of the likely route of elimination from the body.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) and hepatotoxicity.

The table below presents a representative in silico ADMET profile for a quinoline derivative, illustrating the types of data that are generated in such studies.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate | Moderate absorption across the intestinal wall is expected. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with CYP2D6 substrates. |

| hERG Inhibition | Low risk | Low likelihood of causing cardiotoxicity. |

These in silico predictions can help to guide the optimization of the pharmacokinetic properties of this compound and its analogs, increasing the likelihood of identifying a successful drug candidate.

Structure Activity Relationship Sar Studies of Quinoline Thiophene Hybrids

Influence of Quinoline (B57606) Ring Substitution on Activity

Impact of Halogen at C-4 Position on Molecular Interactions

The presence of a halogen, particularly chlorine, at the C-4 position of the quinoline ring is a key feature in many biologically active quinoline-thiophene hybrids. The chlorine atom, being highly electronegative, can significantly alter the electronic distribution within the quinoline ring system. This can enhance the molecule's ability to participate in crucial molecular interactions, such as hydrogen bonding and halogen bonding, with target receptors. thepharmajournal.commdpi.com

For instance, the C-4 chloro substitution has been shown to be advantageous for the anti-inflammatory and antimicrobial activities of certain cinnoline-thiophene derivatives. thepharmajournal.com In a series of 2-substituted-4-amino-quinolines and -quinazolines, the 4-chloro-2-(thiophen-2-yl)quinoline intermediate is a key precursor to compounds with potential antifungal properties. molaid.com The substitution of the chlorine at the C-4 position with an amino group is a critical step in the synthesis of these biologically active molecules.

The importance of the C-4 position is further highlighted in the development of antimalarial drugs. The 7-chloro group in the quinoline nucleus is considered optimal for antimalarial activity in 4-substituted quinolines like chloroquine. pharmacy180.com While not a thiophene (B33073) hybrid, this underscores the general importance of halogen substitution on the quinoline ring for biological activity.

Interactive Table: Effect of C-4 Substitution on Biological Activity

| Compound/Series | C-4 Substituent | Observed Biological Activity |

| Cinnoline-thiophene derivatives | Chloro | Potent antimicrobial and anti-inflammatory activity thepharmajournal.com |

| 2-substituted-4-amino-quinolines | Chloro (as precursor) | Key for synthesis of potential antifungal agents molaid.com |

| Chloroquine | Amino (with 7-Chloro) | Optimal antimalarial activity pharmacy180.com |

Effects of Substituents at Other Quinoline Ring Positions (e.g., C-2, C-6, C-7)

Substitutions at other positions on the quinoline ring also play a significant role in modulating the biological activity of quinoline-thiophene hybrids.

C-2 Position: The C-2 position is the point of attachment for the thiophene ring in this compound. Modifications at this position can directly influence the spatial orientation of the two heterocyclic rings relative to each other, which can be critical for target binding. In a study of 6-chloro-2-arylvinylquinolines, the vinyl linker at the C-2 position was found to be crucial for antiplasmodial activity, as the parent aminoquinolines without the arylvinyl group were inactive. nih.gov

C-6 Position: Substitution at the C-6 position can also impact activity. For example, in a series of 6-chloro-2-arylvinylquinolines, the presence of a methoxy (B1213986) or fluorine group at the C-6 position of the styrylquinoline scaffold was important for antiplasmodial activity, and its removal led to decreased potency. nih.gov In another study on pyrimido-quinoline derivatives, substitutions at the C-6 position were found to influence anticancer activity. biointerfaceresearch.com

C-7 Position: The C-7 position is another critical site for substitution. The 7-chloro group is a well-known feature of many antimalarial quinolines. pharmacy180.com In a series of quinoline derivatives with antiproliferative activity, the introduction of an alkoxy group at the C-7 position, along with an alkylamino side chain at the C-4 position, was explored to enhance water solubility and activity. nih.gov Preliminary SAR analysis suggested that bulky substituents at the C-7 position favored antiproliferative activity. nih.gov

Role of the Thiophene Moiety in Modulating Activity

Substitutions on the Thiophene Ring

Just as with the quinoline ring, substitutions on the thiophene ring can fine-tune the biological activity of the hybrid molecule. The introduction of various functional groups can alter the lipophilicity, electronic nature, and steric bulk of the thiophene moiety, thereby influencing its interaction with target proteins. nih.gov

In a broader context of thiophene-containing compounds, substitutions on the thiophene ring have been shown to be critical for a range of biological activities, including anticancer and antimicrobial effects. nih.gov For example, the development of novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, and anthracene (B1667546) moieties has yielded compounds with cytotoxic activities against human breast cancer cell lines. nih.gov While these are not all quinoline hybrids, they illustrate the principle that the thiophene ring is amenable to substitutions that can enhance biological effects.

Interactive Table: Impact of Thiophene Moiety on Biological Activity

| Feature | Influence on Activity | Example Context |

| Thiophene Moiety | Serves as a versatile pharmacophore. nih.gov | Drug discovery and medicinal chemistry. nih.gov |

| Thiophen-2-yl Attachment | Common substitution pattern in active hybrids. | Precursor for potential antifungal agents. molaid.com |

| Ring Substitutions | Can modulate lipophilicity, electronics, and sterics. nih.gov | Development of anticancer and antimicrobial agents. nih.gov |

Linker Chemistry and Conformational Flexibility

For instance, in a series of 6-chloro-2-arylvinylquinolines, a vinyl group serves as the linker. nih.gov This relatively rigid linker maintains a specific spatial arrangement between the quinoline and the aryl (which could be a thiophene) ring, which was found to be essential for their antiplasmodial activity. nih.gov In other systems, more flexible linkers, such as piperazine, have been used to connect a quinoline scaffold to another aromatic portion, leading to compounds with antiproliferative effects. researchgate.net The length and flexibility of the linker can be systematically varied to optimize the compound's activity.

Electronic and Steric Effects of Substituents on Biological Recognition

The substitution pattern on the quinoline ring plays a pivotal role in modulating the electronic environment of the entire molecule. For instance, in the context of antiplasmodial activity, the presence of electron-withdrawing groups at the 7-position of the quinoline nucleus has been shown to be a critical determinant of efficacy. nih.govnih.gov These groups can influence the pKa of the quinoline nitrogen, which in turn affects the compound's ability to accumulate in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. While not directly on the this compound scaffold, this principle highlights the importance of the electronic nature of substituents on the quinoline ring for biological recognition.

Similarly, modifications at the 4-position of the quinoline ring significantly impact biological activity. The replacement of the chlorine atom with various amino, alkoxy, or aryl groups can drastically alter the compound's steric bulk and electronic distribution. pharmacy180.com For example, the introduction of a dialkylaminoalkyl side chain at the C-4 position is a common feature in many biologically active quinolines, with the length of the carbon chain between the nitrogen atoms being optimal for activity. pharmacy180.com The substitution of a hydroxyl group on one of the ethyl groups of a tertiary amine at this position has been shown to reduce toxicity. pharmacy180.com

The thiophene moiety also offers a versatile platform for structural modification. The nature and position of substituents on the thiophene ring can exert a fundamental influence on biological activity. Studies on related thiophene-containing compounds have demonstrated that the introduction of substituents can modulate the molecule's interaction with its target, leading to enhanced allosteric enhancer activity at specific receptors.

The following interactive table summarizes the hypothetical influence of different substituents at key positions of the this compound scaffold, based on general principles observed in related compound series.

| Position | Substituent Type | Electronic Effect | Steric Effect | Anticipated Impact on Biological Recognition |

| Quinoline C4 | Small, Electron-Withdrawing (e.g., -F) | Inductive withdrawal | Minimal | May enhance binding through specific electronic interactions. |

| Quinoline C4 | Bulky, Electron-Donating (e.g., -O-Aryl) | Resonance donation | Significant | Could improve binding through increased surface contact or induce a conformational change in the target. |

| Quinoline C7 | Electron-Withdrawing (e.g., -CF3) | Strong inductive withdrawal | Moderate | Likely to influence pKa and accumulation in acidic compartments, potentially increasing potency. |

| Thiophene | Electron-Donating (e.g., -CH3) | Inductive donation | Minimal | May enhance hydrophobic interactions within the binding pocket. |

| Thiophene | Electron-Withdrawing (e.g., -Br) | Inductive withdrawal | Moderate | Could alter the electronic landscape for improved target engagement. |

Design Principles for Modulating Compound Selectivity and Potency

The design of more selective and potent analogs of this compound hinges on a clear understanding of the SAR. The goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

A key principle in modulating potency is the strategic manipulation of the electronic properties of the quinoline ring. As previously mentioned, the introduction of electron-withdrawing groups at the 7-position can enhance the activity of certain classes of quinolines. nih.gov This principle can be applied to the this compound scaffold to potentially increase its potency.

Selectivity, on the other hand, is often governed by steric factors and the ability of the molecule to fit precisely into the binding site of the target protein. By introducing substituents with varying sizes and shapes at the 4-position of the quinoline ring or on the thiophene moiety, it is possible to fine-tune the compound's selectivity. For instance, replacing the chloro group with larger, more complex functionalities can introduce new points of interaction with the target, thereby enhancing selectivity. The incorporation of an aromatic ring in the side chain at the C-4 position has been shown to result in compounds with reduced toxicity and modified activity. pharmacy180.com

Furthermore, the concept of molecular hybridization can be extended by linking the this compound core to other pharmacophores known to interact with specific targets. This can lead to the development of dual-action compounds or agents with enhanced selectivity for a particular target.

The following table outlines design strategies for modulating the selectivity and potency of this compound analogs, based on established medicinal chemistry principles.

| Design Strategy | Rationale | Expected Outcome |

| Introduce electron-withdrawing groups at Quinoline C7 | To lower the pKa of the quinoline nitrogen and enhance accumulation in acidic cellular compartments. | Increased potency, particularly for targets within acidic organelles. |

| Vary substituents at Quinoline C4 | To explore different steric and electronic interactions within the target's binding pocket. | Modulation of both potency and selectivity. Bulky groups may enhance selectivity. |

| Modify substituents on the Thiophene ring | To fine-tune hydrophobic and electronic interactions with the target protein. | Improved binding affinity and potentially enhanced selectivity. |

| Hybridization with other pharmacophores | To create chimeric molecules with dual activity or improved targeting. | Novel compounds with unique biological profiles and potentially enhanced therapeutic indices. |

Mechanistic Investigations of Biological and Catalytic Activities

Molecular Mechanisms of Antiproliferative Activity

The potential of 4-Chloro-2-(thiophen-2-yl)quinoline and its derivatives as anticancer agents has been a subject of investigation, with studies focusing on their impact on cancer cell proliferation and survival. The mechanisms underlying these effects are multifaceted and involve the inhibition of key enzymes, modulation of cellular pathways, and potentially the reversal of multidrug resistance.

Enzyme Inhibition

The ability of quinoline (B57606) derivatives to inhibit various enzymes crucial for cancer cell growth and survival is a key area of research.

PI3K Inhibition: The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers, playing a critical role in cell proliferation, growth, survival, and angiogenesis. nih.gov Thiophene-containing compounds have been identified as potent and highly selective inhibitors of PI3K. nih.govnih.gov Structure-based drug design has led to the discovery of tetra-substituted thiophenes with subnanomolar potency against PI3Kα and significant selectivity over mTOR kinase. nih.gov These findings suggest that the thiophene (B33073) moiety within this compound could contribute to PI3K inhibition, thereby exerting antitumor effects. nih.govnih.gov

Topoisomerase I/IIα Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are well-established targets for cancer chemotherapy. mdpi.comnih.govewha.ac.kr Certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and IIα. mdpi.comnih.govewha.ac.kr For instance, a study on pyrazolo[4,3-f]quinolines revealed that some derivatives were effective inhibitors of topoisomerase IIα, with one compound exhibiting activity comparable to the standard drug etoposide. mdpi.comewha.ac.kr While a thiophen-2-yl substituted pyrazoloquinoline derivative showed weak antiproliferative activity in one study, other derivatives from the same class demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com This suggests that the quinoline core structure is a viable scaffold for developing topoisomerase inhibitors. mdpi.comnih.govnih.govmdpi.com

EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) tyrosine kinase is a key driver in many cancers, and its inhibition is a validated therapeutic strategy. nih.govnih.gov Certain 4-anilinoquinoline-3-carbonitriles and related quinoline derivatives have demonstrated potent EGFR kinase inhibition. nih.gov The structural similarities between these inhibitors and this compound suggest a potential for the latter to also interact with the ATP-binding site of EGFR, although direct evidence for this specific compound is not yet available. nih.govnih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, this compound and its analogs can influence fundamental cellular processes that are dysregulated in cancer.

Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Some quinoline derivatives have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. mdpi.comnih.govdoaj.org For example, a study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle in a leukemia cell line. mdpi.comdoaj.orgul.ie Another study on a thieno(2,3-b)quinoline derivative showed that it induced cell cycle arrest at the S and G2/M phases in leukemia cells. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several studies have reported the pro-apoptotic activity of quinoline derivatives. mdpi.comdoaj.orgul.ienih.gov For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in cancer cells. mdpi.comdoaj.orgul.ie Similarly, certain tetrahydroquinoline derivatives have been shown to trigger apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and activation of caspases. nih.gov

Reversal of Multidrug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov

P-glycoprotein Interaction: P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov Some compounds can act as P-gp inhibitors or modulators, thereby resensitizing resistant cancer cells to chemotherapy. nih.gov While direct studies on the interaction of this compound with P-gp are limited, the potential for quinoline-based compounds to interact with this transporter is an area of active research. nih.govnih.gov It is worth noting that some 7-chloro-(4-thioalkylquinoline) derivatives were found to be less active against a daunorubicin-resistant cell line, suggesting they may be substrates for P-gp in this particular case. mdpi.com

Mechanistic Studies of Antimicrobial Activity

In addition to its antiproliferative potential, the quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Investigations into the antimicrobial mechanisms of this compound and related compounds have focused on the inhibition of essential bacterial and fungal enzymes and the disruption of cell integrity.

Inhibition of Bacterial Enzymes

The antibacterial activity of quinoline derivatives often stems from their ability to inhibit enzymes that are vital for bacterial survival and replication.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a primary target for quinolone antibiotics. nih.govmdpi.com These drugs stabilize the complex between DNA gyrase and DNA, leading to lethal double-strand breaks. nih.gov Thiophene-based compounds have also been identified as a class of antibacterial agents that target DNA gyrase, albeit through a potentially different allosteric mechanism. nih.gov This suggests that the thiophene and quinoline moieties in this compound could synergistically contribute to the inhibition of DNA gyrase. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts these processes, leading to bacterial cell death. While specific data on this compound is not available, the quinoline scaffold is known to be a source of DHFR inhibitors.

Glucosamine-6-phosphate Synthase Inhibition: This enzyme is involved in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibiotics. Research into the inhibitory effects of this compound on this specific enzyme is an area for future investigation.

Enoyl ACP Reductase Inhibition: Enoyl-acyl carrier protein (ACP) reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis pathway. nih.gov Inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth inhibition. nih.gov The potential of this compound to inhibit this enzyme remains to be explored.

3-Ketoacyl ACP Synthase Inhibition: This enzyme is also a key component of the bacterial fatty acid synthesis pathway. Its inhibition would similarly disrupt bacterial growth. Further studies are needed to determine if this compound interacts with this enzyme.

Disruption of Fungal Cell Integrity

The antifungal activity of certain compounds is often attributed to their ability to compromise the integrity of the fungal cell membrane.

Lanosterol (B1674476) 14α-demethylase inhibition: This enzyme, a member of the cytochrome P450 family (CYP51), is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govpsu.edunih.govwikipedia.orgwikipedia.org Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. nih.govwikipedia.org Inhibition of lanosterol 14α-demethylase disrupts ergosterol production, leading to a dysfunctional cell membrane and ultimately fungal cell death. nih.govpsu.edu Azole antifungal drugs are well-known inhibitors of this enzyme. nih.govpsu.edu Given that quinoline derivatives have been investigated as antifungal agents, it is plausible that this compound could exert antifungal effects through the inhibition of lanosterol 14α-demethylase. nih.gov

Catalytic Applications and Mechanisms

Beyond its biological activities, this compound and its derivatives are versatile platforms for catalytic applications, primarily owing to their ability to act as ligands for transition metals.

Coordination Chemistry as Ligands for Transition Metals

The structure of this compound features two potential donor atoms for coordination with transition metal ions: the nitrogen atom of the quinoline ring and the sulfur atom of the thiophene ring. semanticscholar.org This allows the compound to function as a monodentate or a bidentate ligand, forming stable metal complexes.

Monodentate Coordination: The ligand can coordinate to a metal center through the lone pair of electrons on the quinoline nitrogen, which is a common coordination mode for quinoline derivatives.

Bidentate Chelation: The compound can form a stable five-membered chelate ring by coordinating through both the quinoline nitrogen and the thiophene sulfur (N,S-chelation). This bidentate nature enhances the stability of the resulting metal complex.

The coordination of such ligands to transition metals like platinum, copper, manganese, and ruthenium has been explored to create complexes with unique electronic and catalytic properties. mdpi.comresearchgate.net The specific geometry of the complex—be it square planar, tetrahedral, or octahedral—is influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the ligand.

| Ligand Moiety | Coordination Mode | Potential Donor Atom(s) | Example Metal Ions | Reference |

|---|---|---|---|---|

| Quinoline | Monodentate | Nitrogen | Pt(II), Sb(V) | mdpi.com |

| Thiophene | Monodentate (η1) | Sulfur | Re(I), Hg(II) | semanticscholar.org |

| Thiophene | Pi-coordination (η2, η4, η5) | Thiophene Ring | Re(I) | semanticscholar.org |

| Thiophenyl-quinoline | Bidentate (chelation) | Nitrogen, Sulfur | Cu(II), Mn(II) | rsc.org |

Role in Redox Processes and Mimicking Metalloenzyme Function (e.g., Catecholase Activity)

Transition metal complexes of this compound have the potential to mimic the function of metalloenzymes involved in redox processes. A prominent example is the mimicry of catechol oxidase activity. Catechol oxidases are type-3 copper enzymes that catalyze the two-electron oxidation of catechols to their corresponding o-quinones, a crucial process in various biological systems. nih.govacs.org

Synthetic complexes, particularly those involving dinuclear copper(II) centers bridged by ligands, have been developed as functional models of catechol oxidase. nih.govnih.gov The catalytic mechanism generally involves the following steps:

The catechol substrate coordinates to one or both copper(II) centers in the complex.

An intramolecular electron transfer occurs, where the catechol is oxidized to o-quinone, and the two Cu(II) ions are reduced to Cu(I).

The resulting o-quinone product dissociates from the complex.

The reduced dicopper(I) complex is re-oxidized back to the active dicopper(II) state by molecular oxygen, completing the catalytic cycle.

Complexes with N,S-donor ligands are of interest in this field. The presence of both nitrogen and sulfur donor atoms in this compound makes its metal complexes promising candidates for such catalytic oxidations. A dinuclear copper complex of this ligand could facilitate the binding of a catechol substrate and subsequent electron transfer, thereby mimicking the enzymatic activity. The electronic properties of the ligand, influenced by the chloro and thiophenyl groups, can modulate the redox potential of the metal center, fine-tuning the catalytic efficiency.

Kinetic studies of model complexes provide insight into their catalytic prowess. For instance, a dinuclear copper(II) complex with a tripodal ligand demonstrated significant catecholase activity. nih.gov

| Model Complex | Substrate | KM (M) | Vmax (M s-1) | kcat (h-1) | Reference |

|---|---|---|---|---|---|

| [Cu2(papy)2(CH3OH)2] | 3,5-di-tert-butyl catechol | 2.97 x 10-4 | 2.00 x 10-4 | 7200 | nih.gov |

| [Cu2(tdga)2(phen)2]·H2tdga | 3,5-di-tert-butyl catechol | - | - | 962.56 | rsc.org |

| Mononuclear Cu(II) complex with N,N,O donor ligand | 3,5-di-tert-butyl catechol | - | - | 2560 | mdpi.com |

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Thiophen 2 Yl Quinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for quinoline (B57606) synthesis exist, there is a continuous need for more efficient, cost-effective, and environmentally benign synthetic strategies. nih.govmdpi.com Future research should focus on the development of novel synthetic routes to 4-Chloro-2-(thiophen-2-yl)quinoline and its derivatives. This could involve exploring one-pot reactions, microwave-assisted synthesis, or the use of greener solvents and catalysts to improve yields and reduce waste. acs.orgmdpi.com For instance, the application of heterogeneous catalysts could offer advantages in terms of ease of separation and reusability, contributing to more sustainable processes. thieme-connect.com Investigating alternative starting materials and synthetic pathways that avoid harsh reagents and multiple purification steps will be crucial. mdpi.comresearchgate.net

Exploration of Diverse Coordination Complexes and Their Mechanistic Roles

The nitrogen atom in the quinoline ring and the sulfur atom in the thiophene (B33073) ring of this compound are potential coordination sites for metal ions. The formation of coordination complexes with various transition metals could lead to novel compounds with unique electronic, optical, and catalytic properties. nih.govacs.org Future research should systematically explore the coordination chemistry of this ligand with a wide range of metal centers. Characterization of these complexes using techniques such as X-ray crystallography, spectroscopy, and electrochemical methods will be essential to understand their structure and bonding. Furthermore, investigating the mechanistic roles of these complexes in catalytic reactions or as potential therapeutic agents is a promising avenue. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling, including Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations, can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net Future computational studies should focus on:

Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions to optimize conditions and predict the formation of byproducts.

Structure-Property Relationships: Predicting how modifications to the molecular structure will affect its electronic and optical properties, guiding the design of new materials. rsc.org

Binding Interactions: Modeling the interactions of these compounds with biological targets, such as enzymes and receptors, to understand their potential therapeutic mechanisms. nih.gov

These computational approaches, when used in conjunction with experimental work, can significantly accelerate the discovery and development of new applications.

Expanding the Scope of Structure-Activity Relationship Studies through Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. nih.govnih.gov For this compound, future SAR studies should be guided by rational design principles. This involves systematically modifying the core structure by introducing various substituents at different positions on both the quinoline and thiophene rings. The aim is to understand how these changes influence biological activity, whether it be antimicrobial, anticancer, or antiviral. nih.govnih.govmdpi.com High-throughput screening of these newly synthesized analogs against a diverse panel of biological targets will be crucial for identifying compounds with enhanced potency and selectivity. nih.gov

Investigation of Further Non-Therapeutic Applications in Materials Science and Catalysis

Beyond its potential therapeutic uses, the unique electronic and structural features of this compound make it a candidate for applications in materials science and catalysis. Future research should explore its potential as:

Organic Semiconductors: The conjugated π-system of the molecule suggests its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

Sensors: The ability of the quinoline and thiophene moieties to interact with specific analytes could be exploited in the development of chemical sensors. rsc.org

Catalysts: The parent compound or its metal complexes could act as catalysts in various organic transformations. thieme-connect.com

A systematic investigation into these areas could reveal novel and valuable applications for this versatile chemical entity.

Q & A

Basic: What are the most efficient synthetic routes for preparing 4-Chloro-2-(thiophen-2-yl)quinoline?

Methodological Answer:

The synthesis typically involves cyclocondensation or coupling reactions. For example:

- InCl3-promoted cyclization in green media (e.g., ethanol/water) enables the formation of pyrazolyl-substituted quinoline derivatives at 343 K with yields up to 85% .

- Phosphorus oxychloride (POCl3) is used for cyclization of intermediates like quinaldic acid derivatives, followed by esterification with phenolic groups under reflux conditions (353–363 K) .

- KOtBu/THF systems facilitate nucleophilic substitution in dimethylformamide (DMF), as seen in the synthesis of quinolinylquinoline derivatives .

Advanced: How can reaction conditions be optimized to improve yields and purity in quinoline synthesis?

Methodological Answer:

- Temperature control : Reflux at 343–363 K ensures complete cyclization while minimizing side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, whereas green solvents (ethanol/water) reduce environmental impact .

- Catalyst loading : InCl3 (10 mol%) balances reactivity and cost in pyrazolylquinoline synthesis .

- Workup procedures : Recrystallization from chloroform or acetone improves purity, as demonstrated in crystal structure studies .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., δ 6.93 ppm for thiophenyl protons) and compare with analogs .

- IR spectroscopy : Identify carbonyl (ν ~1607 cm⁻¹) and C–Cl (ν ~1159 cm⁻¹) stretches .

- X-ray crystallography : Refine structures using SHELXL (e.g., R factor < 0.05) to resolve bond lengths and dihedral angles (e.g., 68.7° between quinoline and phenyl planes) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) to validate packing motifs .

- DFT calculations : Compare experimental NMR/IR data with theoretical models (e.g., Lee-Yang-Parr correlation energy functional) to detect discrepancies .

- Redundancy checks : Cross-validate using multiple techniques (e.g., elemental analysis, mass spectrometry) .

Basic: How should bioactivity studies be designed for quinoline derivatives?

Methodological Answer:

- Target selection : Prioritize malaria (via Plasmodium falciparum assays) or cancer (via cytotoxicity screens) based on quinoline’s known pharmacophore .

- Dose-response curves : Use IC50 values to assess potency against reference drugs (e.g., chloroquine for antimalarial activity) .

- Structural analogs : Modify substituents (e.g., thiophene, pyrazolyl groups) to explore SAR .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for quinoline-based therapeutics?

Methodological Answer:

- Fragment-based design : Introduce bioisosteres (e.g., trifluoromethyl groups) to improve metabolic stability .

- Co-crystallization : Resolve ligand-target complexes (e.g., with Mycobacterium tuberculosis enzymes) using SHELX-refined structures .

- In silico docking : Validate binding poses with AutoDock or Schrödinger, cross-referenced with experimental IC50 data .

Basic: Which computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using B3LYP/6-31G(d) basis sets .

- Molecular dynamics : Simulate solvent interactions (e.g., chloroform) to assess stability .